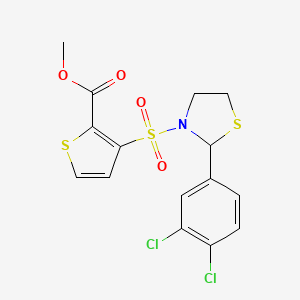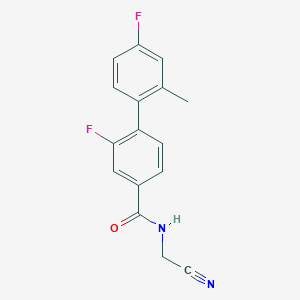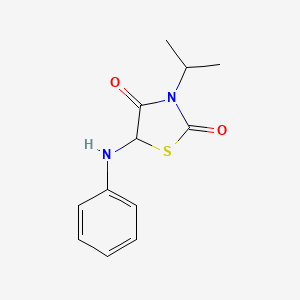
3-イソプロピル-5-(フェニルアミノ)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with an isopropyl group at the third position and a phenylamino group at the fifth position
Synthetic Routes and Reaction Conditions:
Multicomponent Reaction: One common method involves a multicomponent reaction where an isopropylamine, phenyl isothiocyanate, and chloroacetic acid are reacted together under controlled conditions to form the desired thiazolidine-2,4-dione derivative.
Green Chemistry Approaches: Recent advancements have employed green chemistry techniques, such as using deep eutectic solvents, which act as both solvents and catalysts, to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors has also been explored to improve the scalability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in treating metabolic disorders such as diabetes.
作用機序
Target of Action
The primary targets of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione interacts with its targets by inhibiting the activity of VEGFR-2 and EGFR tyrosine kinases . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the VEGFR-2 and EGFR signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can disrupt the growth and survival of cancer cells .
Pharmacokinetics
In-silico adme studies suggest that the compound and its derivatives have drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione’s action include the inhibition of cell proliferation and survival . This can lead to the death of cancer cells and potentially shrink tumors .
Action Environment
The action, efficacy, and stability of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .
類似化合物との比較
Thiazolidine-2,4-dione: The parent compound, which lacks the isopropyl and phenylamino groups.
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: A derivative with different substituents that exhibit varied biological activities.
5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione: Another derivative with a bromophenyl group instead of the isopropyl group.
Uniqueness: 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the phenylamino group contributes to its ability to interact with various biological targets .
特性
IUPAC Name |
5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRKBNMZSCQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)
![N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2449560.png)
![4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2449561.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2449563.png)
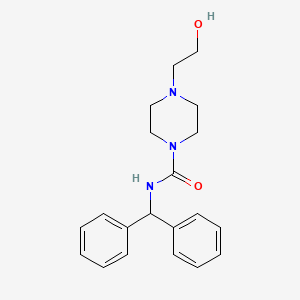
![N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2449568.png)
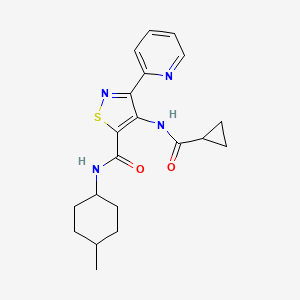
![N-(4-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2449571.png)

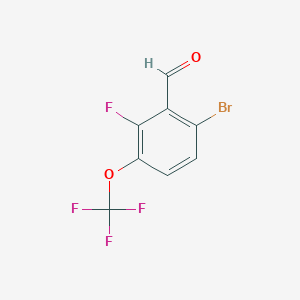
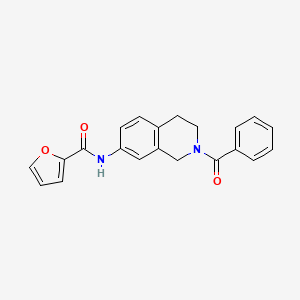
![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)
